molecular formula C19H15BrN2O3 B12457074 (8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid

(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid

Katalognummer: B12457074
Molekulargewicht: 399.2 g/mol
InChI-Schlüssel: VWTZSNCNIJWNTG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid is a complex organic compound characterized by its unique structure, which includes a benzodiazocin ring system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring safety and environmental compliance, and implementing efficient purification techniques to isolate the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include halogens (for substitution), oxidizing agents (for oxidation), and reducing agents (for reduction). The conditions vary depending on the specific reaction but generally involve controlled temperatures, pressures, and the use of solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound may be studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research may focus on its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of (8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and the biological context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds include other benzodiazocin derivatives and related structures that share the benzodiazocin ring system. Examples include:

  • (8-chloro-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid
  • (8-fluoro-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid

Uniqueness

(8-bromo-4-oxo-6-phenyl-1,6-dihydro-4H-2,5-methano-1,5-benzodiazocin-3-yl)acetic acid is unique due to the presence of the bromo substituent, which can influence its chemical reactivity and biological activity

Eigenschaften

Molekularformel

C19H15BrN2O3

Molekulargewicht

399.2 g/mol

IUPAC-Name

2-(5-bromo-12-oxo-2-phenyl-1,9-diazatricyclo[8.2.1.03,8]trideca-3(8),4,6,10-tetraen-11-yl)acetic acid

InChI

InChI=1S/C19H15BrN2O3/c20-12-6-7-15-13(8-12)18(11-4-2-1-3-5-11)22-10-16(21-15)14(19(22)25)9-17(23)24/h1-8,18,21H,9-10H2,(H,23,24)

InChI-Schlüssel

VWTZSNCNIJWNTG-UHFFFAOYSA-N

Kanonische SMILES

C1C2=C(C(=O)N1C(C3=C(N2)C=CC(=C3)Br)C4=CC=CC=C4)CC(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.